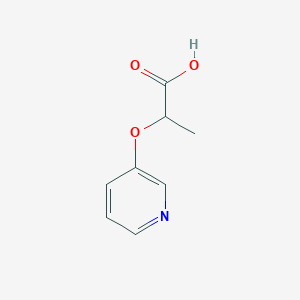

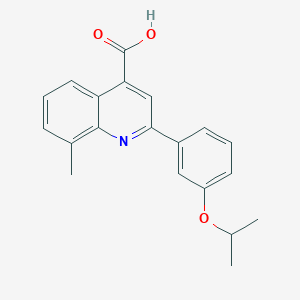

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound that can be associated with the broader class of quinoline derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antibacterial activities and their role as inhibitors of various biological targets such as topoisomerase I and prolylhydroxylase, which are relevant in cancer and anemic disorders, respectively .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the Schmidt reaction has been used to convert indones to quinoline derivatives, which could be a potential method for synthesizing the 2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid . Additionally, the Pictet-Spengler reaction has been employed to synthesize tetrahydroisoquinoline carboxylic acids, which might be adapted for the synthesis of the compound . Furthermore, the transformation of dihydroisoquinolones to indenoisoquinolines using selenoxide elimination and Friedel-Crafts cyclization chemistry could provide insights into the synthetic pathways that could be explored .

Molecular Structure Analysis

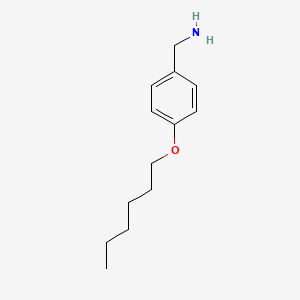

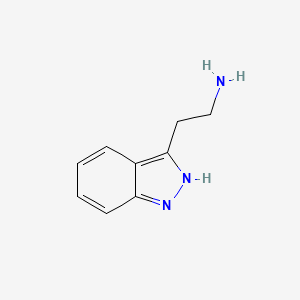

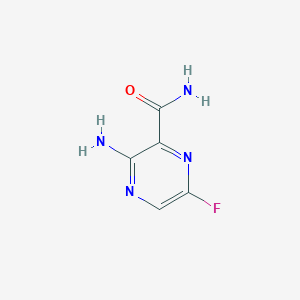

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield different derivatives. The presence of an isopropoxy group and a methyl group at specific positions on the quinoline ring system would influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions and nucleophilic additions. The mass spectrometric study of isoquinolines has revealed that collision-induced dissociation can lead to the formation of carboxylic acids, which is a reaction that could potentially be relevant for the compound . Moreover, the study of isoquinoline-3-carboxamides has shown unusual fragmentation behavior, which could be indicative of the chemical reactivity of the 2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid under mass spectrometric conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline core. The presence of an isopropoxy group could affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The antibacterial activity of quinoline derivatives has been demonstrated, suggesting that the compound may also possess such properties . Additionally, the ability to form stable water adducts in the gas phase indicates a propensity for hydrogen bonding, which could be relevant for the interaction of the compound with biological molecules .

Scientific Research Applications

Therapeutic Applications of Chlorogenic Acid

Chlorogenic Acid (CGA), a phenolic compound with a structure related to quinoline derivatives, has been extensively studied for its biological and pharmacological effects. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid and glucose metabolism. These effects suggest CGA's potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity, highlighting the significance of phenolic compounds in medicinal research (Naveed et al., 2018).

Biological Activities of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) derivatives are known for their antimicrobial, anticancer, and antifungal effects. The synthesis and biological activity studies of these compounds demonstrate their potential as lead compounds for developing drugs with good efficacy and low toxicity. These derivatives serve as building blocks for pharmacologically active scaffolds, offering therapeutic value against numerous diseases, including cancer (Saadeh et al., 2020).

8-Hydroxyquinolines in Medicinal Chemistry

The 8-HQ moiety has been a focus of medicinal chemists due to its significant biological activities. Research into synthetic modification of 8-HQ aims to develop potent drug molecules for various life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ derivatives further enhance their potential as drug candidates (Gupta et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), related to quinoline derivatives, have been studied for their therapeutic activities, particularly in cancer and central nervous system disorders. The success in drug discovery for these areas underscores the importance of quinoline and isoquinoline scaffolds in medicinal chemistry and highlights potential avenues for infectious disease treatments (Singh & Shah, 2017).

Safety And Hazards

properties

IUPAC Name |

8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(22)23)16-9-4-6-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSUGMKCRRWQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)